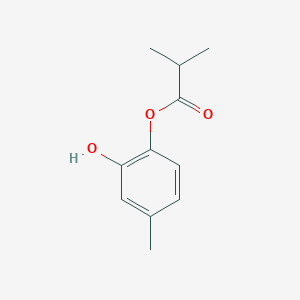
2-Hydroxy-4-methylphenyl isobutyrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-4-methylphenyl isobutyrate is an organic compound with the molecular formula C11H14O3 It is a derivative of phenol, characterized by the presence of a hydroxyl group (-OH) and an isobutyrate ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-4-methylphenyl isobutyrate typically involves the esterification of 2-Hydroxy-4-methylphenol with isobutyric acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 2-Hydroxy-4-methylphenyl isobutyrate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products:
Oxidation: Formation of 2-Hydroxy-4-methylbenzaldehyde or 2-Hydroxy-4-methylacetophenone.
Reduction: Formation of 2-Hydroxy-4-methylphenyl alcohol.
Substitution: Formation of 2-Chloro-4-methylphenyl isobutyrate or 2-Bromo-4-methylphenyl isobutyrate.
Aplicaciones Científicas De Investigación
2-Hydroxy-4-methylphenyl isobutyrate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: It is being investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as a flavoring agent in the food industry
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-4-methylphenyl isobutyrate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis, releasing isobutyric acid, which can further interact with biological pathways .
Comparación Con Compuestos Similares
2-Hydroxy-4-methylphenyl acetate: Similar structure but with an acetate ester group.
2-Hydroxy-4-methylbenzaldehyde: Similar structure but with an aldehyde group instead of an ester.
2-Hydroxy-4-methylphenyl propionate: Similar structure but with a propionate ester group
Uniqueness: 2-Hydroxy-4-methylphenyl isobutyrate is unique due to its specific ester group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be suitable .
Propiedades
Fórmula molecular |
C11H14O3 |
|---|---|
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
(2-hydroxy-4-methylphenyl) 2-methylpropanoate |
InChI |
InChI=1S/C11H14O3/c1-7(2)11(13)14-10-5-4-8(3)6-9(10)12/h4-7,12H,1-3H3 |
Clave InChI |
FQCADXQSDGCIRB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)OC(=O)C(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


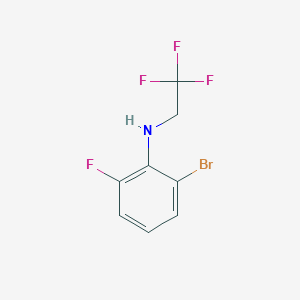
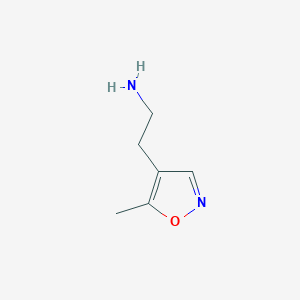

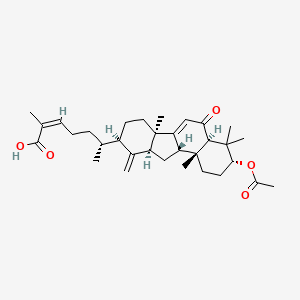
![2-Phenyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde](/img/structure/B15241434.png)
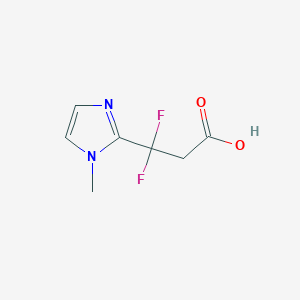
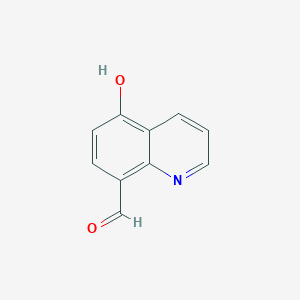
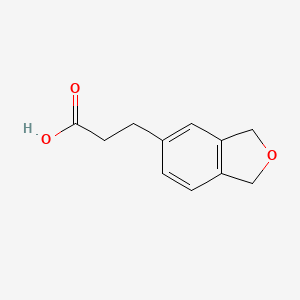
![N-[3-(Aminomethyl)pentan-3-yl]-2-nitrobenzene-1-sulfonamide](/img/structure/B15241469.png)
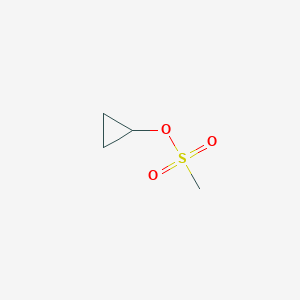
![(3aS,7aS)-Benzyl 2-(bromomethyl)-2-methoxyhexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate](/img/structure/B15241491.png)


![4-[(2-Phenylethyl)amino]phenol](/img/structure/B15241517.png)
